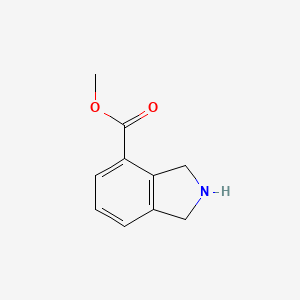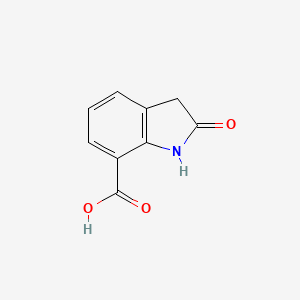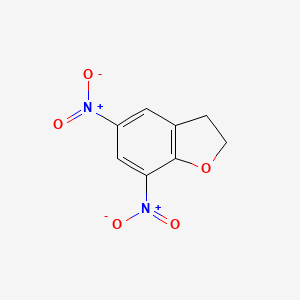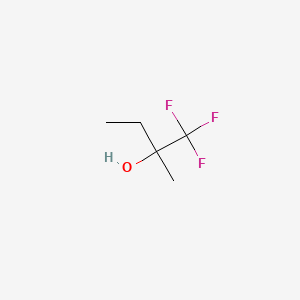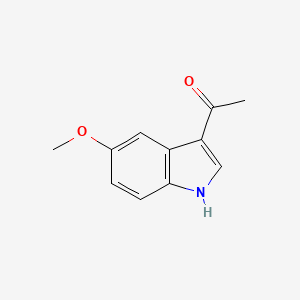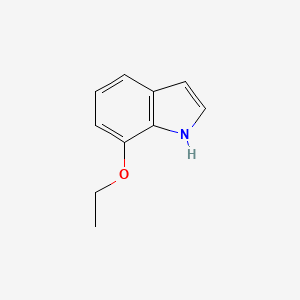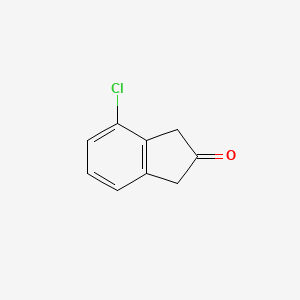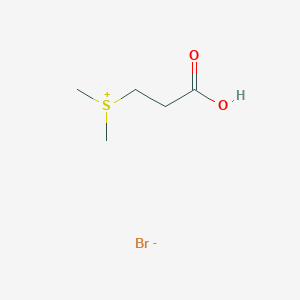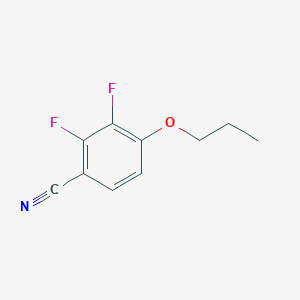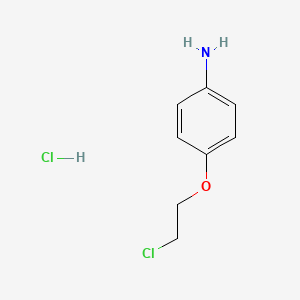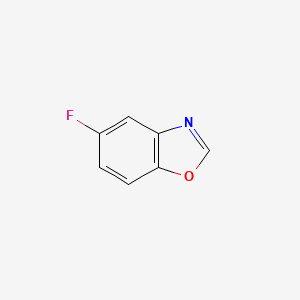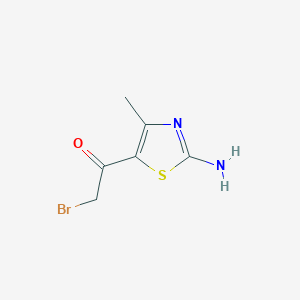
Cyclopentyl 4-fluorophenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 4-fluorophenyl ketone is a chemical compound with the molecular formula C12H13FO . It is a colorless oil and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 4-fluorophenyl ketone consists of a cyclopentyl group (a five-membered carbon ring) attached to a 4-fluorophenyl ketone group (a phenyl ring with a fluorine atom at the 4th position and a ketone functional group) . The molecular weight of this compound is 192.23 g/mol .Physical And Chemical Properties Analysis
Cyclopentyl 4-fluorophenyl ketone is a colorless oil . Its exact physical and chemical properties such as melting point, boiling point, density, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Cyclopentyl 4-fluorophenyl ketone is involved in the synthesis of compounds with potential analgesic and anti-inflammatory activities. Deshpande & Pai (2012) synthesized a series of fluorine-containing sydnones with a styryl ketone group, indicating that compounds with electron-attracting substituents exhibited promising efficacy and adverse effect ratios, signifying the importance of fluorine substitution in medicinal chemistry applications (Deshpande & Pai, 2012).
Metabolic Studies
Cyclopentyl 4-fluorophenyl ketone derivatives are used in metabolic studies to understand energy utilization in various tissues, especially under conditions where dietary glucose is scarce. For instance, Courchesne-Loyer et al. (2017) used positron emission tomography (PET) to assess the impact of diet-induced moderate ketosis on cerebral metabolic rate of acetoacetate and glucose in healthy adults, showing that ketones are an important alternative fuel for the human brain (Courchesne-Loyer et al., 2017). Similarly, Mattingly et al. (2020) synthesized and evaluated a radiofluorinated ketone body derivative for PET imaging, offering a tool for studying ketone body metabolism in conditions like Alzheimer's disease, epilepsy, diabetes, and cancer (Mattingly et al., 2020).
Nutritional and Obesity Research
In the field of nutrition and obesity research, cyclopentyl 4-fluorophenyl ketone derivatives have been explored for their potential effects on lipid metabolism and obesity prevention. Morimoto et al. (2005) investigated raspberry ketone (a compound structurally similar to cyclopentyl 4-fluorophenyl ketone) and found that it prevents obesity and fatty liver by altering lipid metabolism, particularly by increasing norepinephrine-induced lipolysis in white adipocytes (Morimoto et al., 2005).
Therapeutic Agent Development
The structure of cyclopentyl 4-fluorophenyl ketone allows its derivatives to be used in the development of therapeutic agents. For instance, Chou et al. (2010) synthesized a hydrophilic prodrug of CHM-1, a compound with unique antitumor activity, showing promising results for clinical trials as an anticancer candidate (Chou et al., 2010).
Enzyme Inhibition for Disease Treatment
Compounds derived from cyclopentyl 4-fluorophenyl ketone serve as inhibitors for specific enzymes, offering potential treatment options for diseases such as arthritis. Ahmed et al. (1992) synthesized peptidyl fluoromethyl ketones that effectively inhibited cathepsin B activity and reduced the severity of inflammation and cartilage and bone damage in adjuvant-induced arthritis (Ahmed et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopentyl-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXMRIBMVPPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602551 |
Source


|
| Record name | Cyclopentyl(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31545-25-2 |
Source


|
| Record name | Cyclopentyl(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

